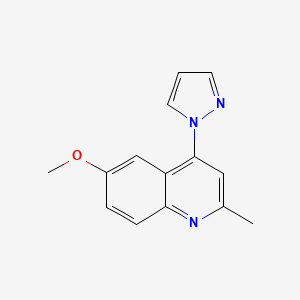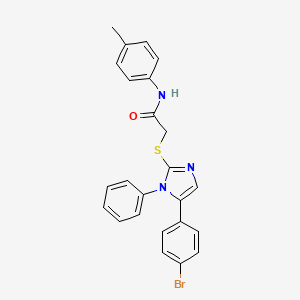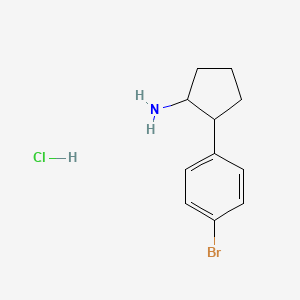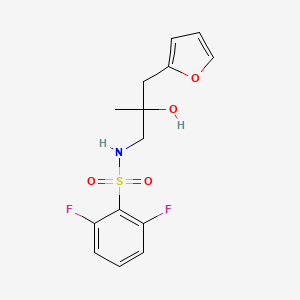![molecular formula C21H30N2O3 B2790008 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477871-01-5](/img/structure/B2790008.png)
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine (DMPOP) is a synthetic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic organic compound, which is composed of a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms. DMPOP has been studied extensively in recent years due to its diverse applications in scientific research and its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of cell signaling pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways. It has also been used in the study of gene expression, as well as in the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is not yet fully understood. However, it is believed that the compound binds to PI3K and inhibits its activity, resulting in the inhibition of cell proliferation and apoptosis. Additionally, this compound may also interact with ERK, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it has been found to inhibit cell proliferation and induce apoptosis in certain cell lines. Additionally, this compound has been found to modulate gene expression and to inhibit the production of proinflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to synthesize and is not toxic to mammalian cells. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There is a great potential for further research into the effects of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine. Future studies could focus on exploring its mechanism of action in more detail, as well as its potential therapeutic applications. Additionally, further research could also explore the potential of this compound as an inhibitor of other pathways, such as the Wnt/β-catenin pathway. Furthermore, further studies could also explore the potential of this compound as a tool in the development of novel therapeutic agents.
Méthodes De Synthèse
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methyl-2-nitrophenol with dimethyl sulfate in the presence of sodium hydroxide, resulting in the formation of 4-(dimethoxymethyl)-2-nitrophenol. This intermediate is then reacted with 4-octyloxybenzaldehyde in the presence of potassium carbonate, resulting in the formation of this compound.
Propriétés
IUPAC Name |
4-(dimethoxymethyl)-2-(4-octoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-5-6-7-8-9-16-26-18-12-10-17(11-13-18)20-22-15-14-19(23-20)21(24-2)25-3/h10-15,21H,4-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJYMNVMAWTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2789926.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)



![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)
![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)

![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B2789937.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

